(3-Tert-butyl-5-methylphenyl)boronic acid

Overview

Description

(3-Tert-butyl-5-methylphenyl)boronic acid is an effective organoboronic acid compound used in the biomedical industry. It is utilized in the synthesis of diverse pharmaceutical substances, particularly in cancer treatment drugs through Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of (3-Tert-butyl-5-methylphenyl)boronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . This process involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .

Molecular Structure Analysis

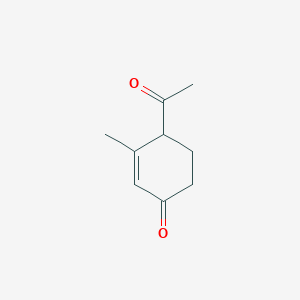

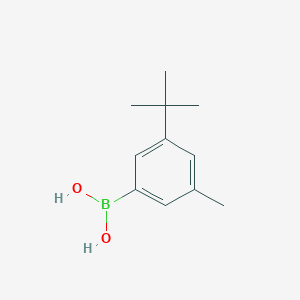

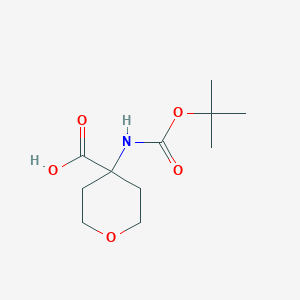

The molecular formula of (3-Tert-butyl-5-methylphenyl)boronic acid is C11H17BO2 . The average mass is 192.063 Da .

Chemical Reactions Analysis

(3-Tert-butyl-5-methylphenyl)boronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of various pharmaceutical substances .

Physical And Chemical Properties Analysis

The physical and chemical properties of (3-Tert-butyl-5-methylphenyl)boronic acid include a density of 1.0±0.1 g/cm3, a boiling point of 322.6±52.0 °C at 760 mmHg, and a flash point of 148.9±30.7 °C . The compound has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Suzuki–Miyaura Coupling

“(3-Tert-butyl-5-methylphenyl)boronic acid” is used as an organoboron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Pharmaceutical Substances

This compound is used in the synthesis of diverse pharmaceutical substances . Particularly, it has been used in the creation of cancer treatment drugs . The use of boronic acids in drug synthesis is a rapidly growing field due to their versatility and the unique properties of the boron atom.

Biomedical Industry

In the biomedical industry, “(3-Tert-butyl-5-methylphenyl)boronic acid” is recognized as an effective organoboronic acid compound . Its properties make it suitable for various applications, including the development of new therapeutic agents.

Synthesis of Tetracycline Derivatives

Although not directly related to “(3-Tert-butyl-5-methylphenyl)boronic acid”, other similar boronic acids have been used in the synthesis of tetracycline derivatives . Given the structural similarities, it’s plausible that “(3-Tert-butyl-5-methylphenyl)boronic acid” could also be used in such applications.

Mechanism of Action

Target of Action

(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound that primarily targets unsaturated bonds in organic compounds . It is often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This involves the removal of the boron moiety from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The protodeboronation of (3-Tert-butyl-5-methylphenyl)boronic acid affects various biochemical pathways. It is used in the synthesis of diverse pharmaceutical substances, particularly in cancer treatment drugs . The compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of (3-Tert-butyl-5-methylphenyl)boronic acid is the formation of new carbon-carbon bonds. This is a valuable transformation in organic synthesis, enabling the creation of complex molecules from simpler precursors . The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of (3-Tert-butyl-5-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Furthermore, the efficiency of the protodeboronation reaction can be influenced by the presence of certain catalysts .

Safety and Hazards

(3-Tert-butyl-5-methylphenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(3-tert-butyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPIVKWAIMBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378358 | |

| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Tert-butyl-5-methylphenyl)boronic acid | |

CAS RN |

193905-93-0 | |

| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)-5-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)